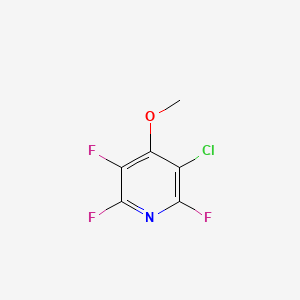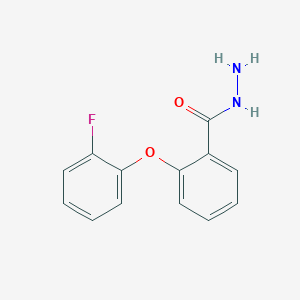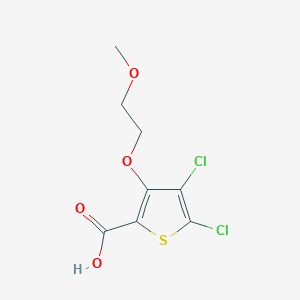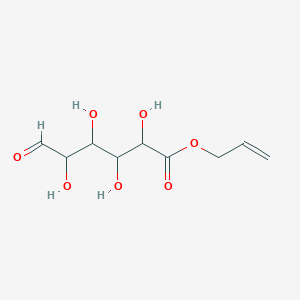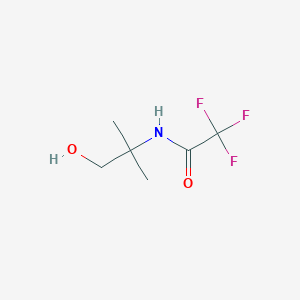
4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine is a chemical compound with the following properties:
IUPAC Name: 4,6-dichloro-5-(difluoromethyl)pyrimidine
Molecular Formula: CHClFN
Molecular Weight: 198.99 g/mol
Density: 1.6±0.1 g/cm³
Boiling Point: 234.6±35.0°C
Preparation Methods
The synthetic routes for 4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine are not widely documented. industrial production methods may involve fluorination and chlorination reactions. Specific reaction conditions and protocols would require further research.
Chemical Reactions Analysis
This compound can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogens (chlorine and fluorine).
Common Reagents: Reagents like alkylating agents, nucleophiles, and halogenating agents may be used.
Major Products: The primary products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug design due to its unique structure.
Pesticide Development: The compound’s halogenated nature makes it relevant for agrochemical research.
Biological Studies: Researchers explore its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an area of ongoing investigation. It likely involves interactions with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
While detailed comparisons are scarce, 4,6-Dichloro-5-(difluoromethyl)-2-methylpyrimidine stands out due to its specific halogen substitution pattern. Similar compounds include other halogenated pyrimidines, but their unique features distinguish them from this compound.
Remember that this information is based on available literature, and further research may provide additional insights.
Properties
Molecular Formula |
C6H4Cl2F2N2 |
|---|---|
Molecular Weight |
213.01 g/mol |
IUPAC Name |
4,6-dichloro-5-(difluoromethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C6H4Cl2F2N2/c1-2-11-4(7)3(6(9)10)5(8)12-2/h6H,1H3 |
InChI Key |
JWIGVFITVGQSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


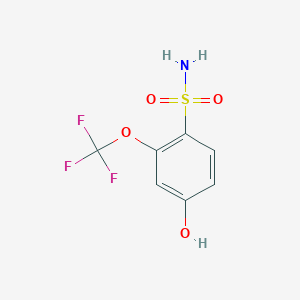
![tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate](/img/structure/B12064145.png)
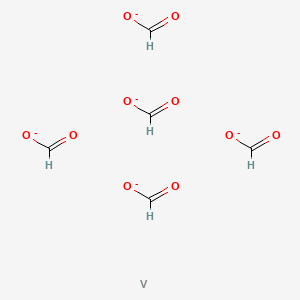



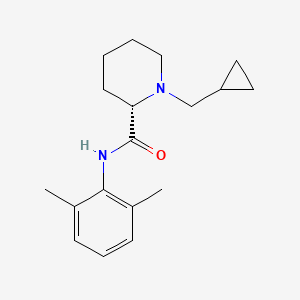
![(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester](/img/structure/B12064176.png)
